

BP Fluor 568 NHS Ester: A Technical Guide

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Compound of Interest

Compound Name: *BP Fluor 568 NHS ester*

Cat. No.: *B15091921*

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This in-depth technical guide provides a comprehensive overview of **BP Fluor 568 NHS ester**, a fluorescent dye designed for the covalent labeling of biomolecules. This document details its chemical and spectral properties, provides detailed experimental protocols for its use, and illustrates key processes through diagrams.

Core Properties and Specifications

BP Fluor 568 NHS ester is an amine-reactive fluorescent dye belonging to the rhodamine family. It is characterized by its bright orange fluorescence, high photostability, and good water solubility.^[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.^{[1][2][3]} This reaction forms a stable amide bond, making it a reliable tool for various bio-conjugation applications.^{[4][5]}

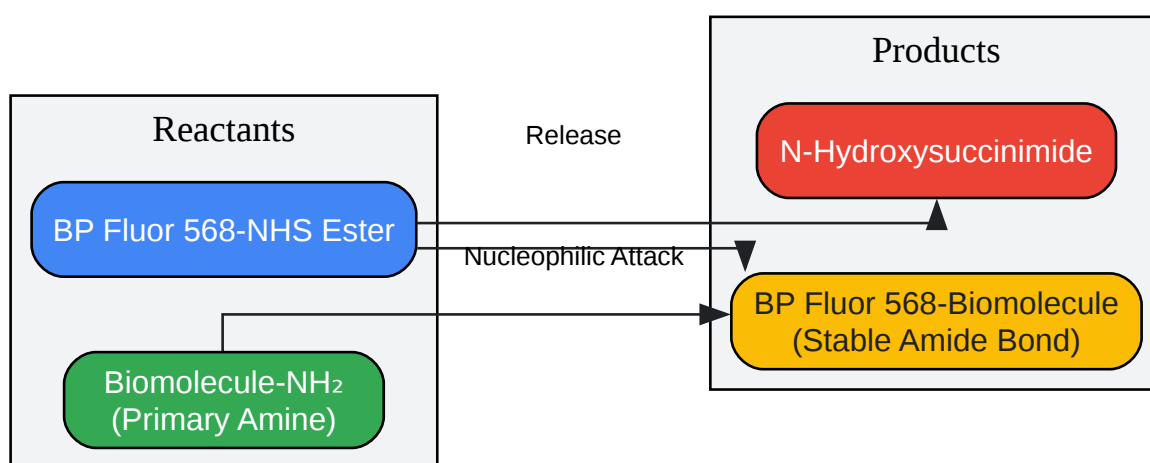
Quantitative Data Summary

The key quantitative parameters of **BP Fluor 568 NHS ester** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C ₃₇ H ₃₃ N ₃ O ₁₃ S ₂	[1]
Molecular Weight	791.8 g/mol	[1]
Excitation Maximum (λ _{ex})	578 nm	[1][2]
Emission Maximum (λ _{em})	602 nm	[1][2]
Molar Extinction Coefficient	88,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Water, DMSO, DMF	[1]
Storage Conditions	-20°C, protect from light	[1]

Reaction Mechanism: Covalent Labeling of Primary Amines

The fundamental principle behind the utility of **BP Fluor 568 NHS ester** lies in its ability to react specifically with primary amines. The NHS ester group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the unprotonated primary amine of a biomolecule. This reaction, which is most efficient at a slightly alkaline pH (typically 8.0-8.5), results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.



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Figure 1: Reaction of **BP Fluor 568 NHS ester** with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with **BP Fluor 568 NHS ester**.

Reagent Preparation

- Protein Solution:
 - Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.^[6]
 - The recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.^{[4][6]} Phosphate buffers (0.1 M, pH 8.3-8.5) can also be used.^[6]
 - Crucially, the buffer must be free of primary amines, such as Tris, as these will compete with the target biomolecule for reaction with the NHS ester.^[4] If the protein is in a buffer containing amines, it must be dialyzed against the labeling buffer.
- **BP Fluor 568 NHS Ester** Stock Solution:
 - Immediately before use, dissolve the **BP Fluor 568 NHS ester** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.^[7]
 - Aqueous stock solutions are not recommended as the NHS ester will hydrolyze over time.^[4]

Protein Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

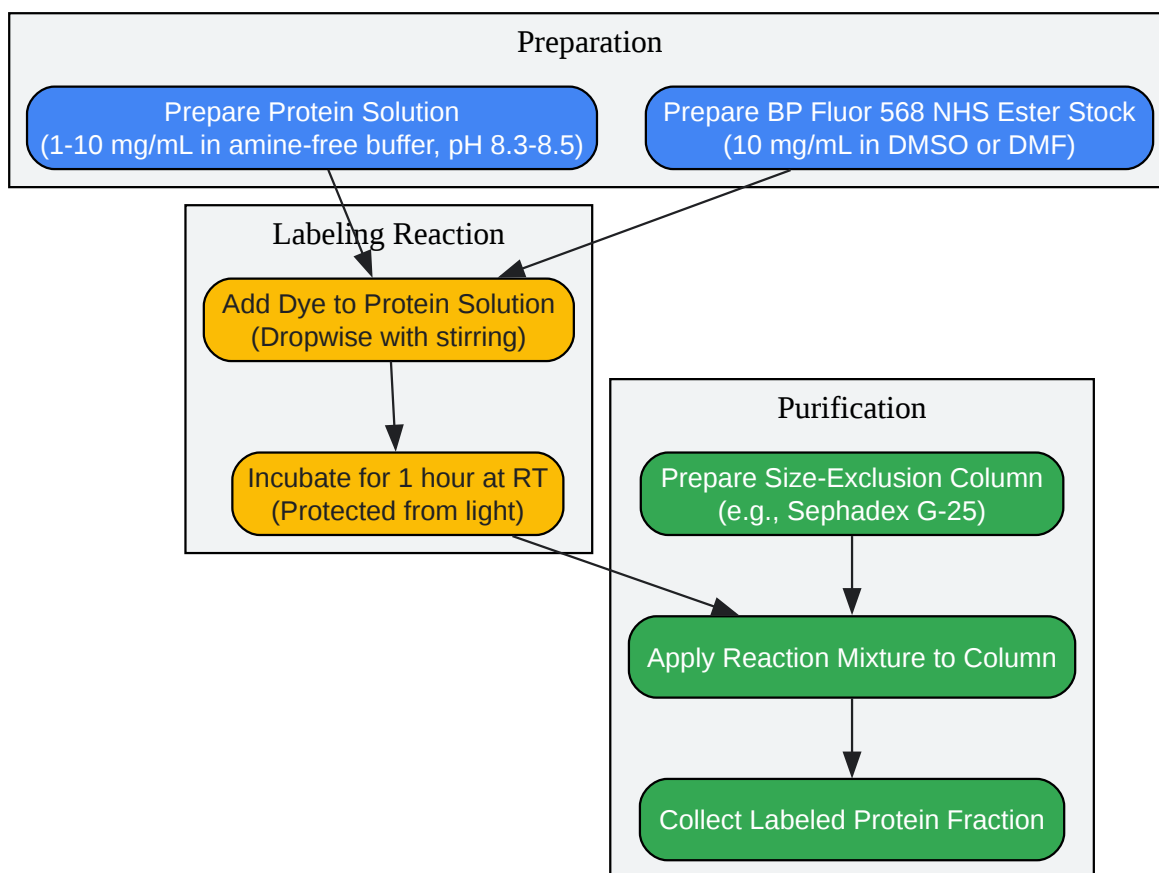
- Reaction Setup:
 - To the protein solution, add the freshly prepared **BP Fluor 568 NHS ester** stock solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio

may need to be determined empirically.

- Add the dye solution dropwise while gently vortexing or stirring the protein solution to ensure homogenous mixing.[\[4\]](#)
- Incubation:
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[4\]](#)
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[\[4\]](#)
 - Equilibrate the column with an appropriate buffer (e.g., 1X PBS).
 - Apply the reaction mixture to the column. The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with **BP Fluor 568 NHS ester** and subsequent purification.



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Figure 2: Workflow for protein labeling with **BP Fluor 568 NHS ester**.

Applications

BP Fluor 568 NHS ester is a versatile tool for a wide range of applications in biological research and drug development, including:

- **Fluorescence Microscopy:** Labeled antibodies can be used for immunofluorescence staining of cells and tissues.
- **Flow Cytometry:** Conjugated proteins can be used for cell sorting and analysis.

- Protein Labeling: General labeling of proteins for in vitro and in vivo studies.
- Oligonucleotide Labeling: Amine-modified oligonucleotides can be labeled for use as probes in various molecular biology assays.[1][2]

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